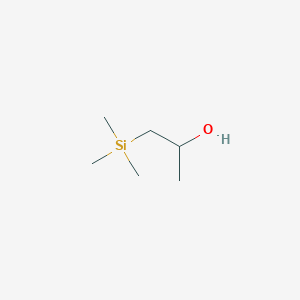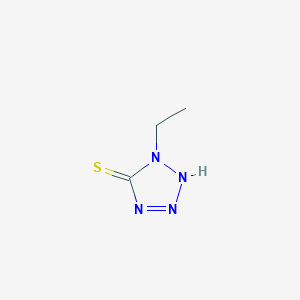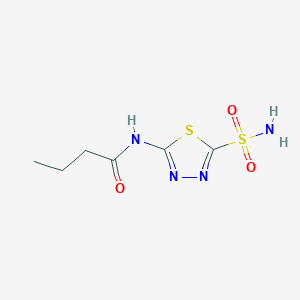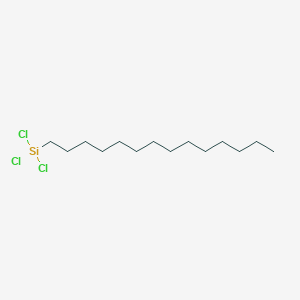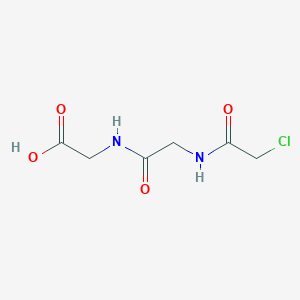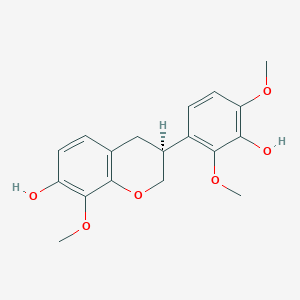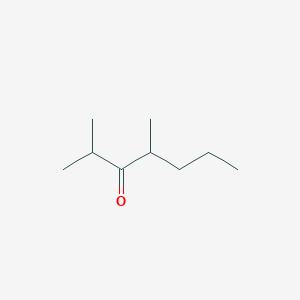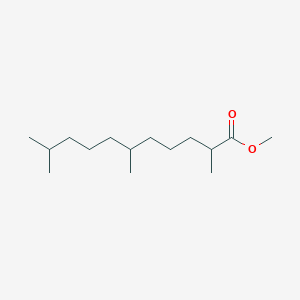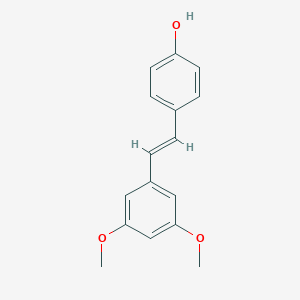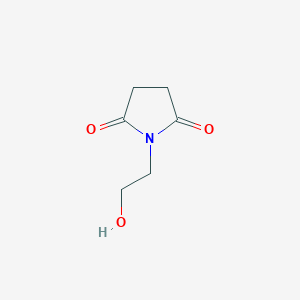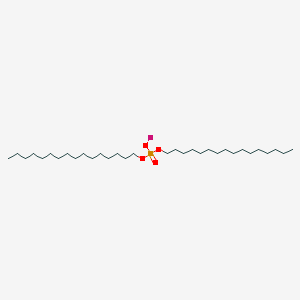
Potassium dihexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dihexadecyl phosphate (KDP) is a chemical compound that belongs to the class of phospholipids. It is widely used in scientific research due to its unique properties and functions. KDP is synthesized through a chemical process, and its synthesis method has been extensively studied.
Mécanisme D'action
Potassium dihexadecyl phosphate acts as a surfactant and stabilizes the lipid bilayer of cell membranes. It has a polar head and a nonpolar tail, which allows it to interact with both hydrophilic and hydrophobic regions of the lipid bilayer. Potassium dihexadecyl phosphate also forms hydrogen bonds with water molecules, which helps to stabilize the lipid bilayer. The mechanism of action of Potassium dihexadecyl phosphate has been studied extensively, and it is known to play a crucial role in the stability and function of cell membranes.
Effets Biochimiques Et Physiologiques
Potassium dihexadecyl phosphate has various biochemical and physiological effects. It stabilizes the lipid bilayer of cell membranes, which is essential for maintaining the integrity and function of cells. Potassium dihexadecyl phosphate also plays a role in lipid metabolism and lipid signaling pathways. It has been shown to regulate the activity of enzymes involved in lipid metabolism and to modulate the activity of lipid signaling pathways. Potassium dihexadecyl phosphate has also been shown to have antioxidant properties, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium dihexadecyl phosphate has several advantages for lab experiments. It is a stable and well-characterized compound, which makes it easy to work with. It is also readily available and relatively inexpensive. However, Potassium dihexadecyl phosphate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It also has a tendency to form aggregates, which can affect its properties and functions.
Orientations Futures
There are several future directions for the study of Potassium dihexadecyl phosphate. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the role of Potassium dihexadecyl phosphate in lipid signaling pathways and its potential as a therapeutic target for lipid-related diseases. Additionally, the use of Potassium dihexadecyl phosphate as a surfactant in the preparation of liposomes for drug delivery is an area of active research. Finally, the study of the interactions between Potassium dihexadecyl phosphate and proteins and other molecules in the lipid bilayer is an area of research that holds promise for understanding the structure and function of cell membranes.
Méthodes De Synthèse
Potassium dihexadecyl phosphate can be synthesized through a chemical reaction between hexadecyl alcohol and phosphoric acid. The reaction takes place in the presence of potassium hydroxide, which acts as a catalyst. The product of this reaction is Potassium dihexadecyl phosphate, which is a white, crystalline powder. The synthesis method of Potassium dihexadecyl phosphate has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Potassium dihexadecyl phosphate has various scientific research applications. It is commonly used as a surfactant in the preparation of liposomes, which are used for drug delivery. Potassium dihexadecyl phosphate is also used as a model phospholipid in the study of membrane biophysics. It has been used to investigate the structure and function of cell membranes and their interactions with proteins and other molecules. Potassium dihexadecyl phosphate has also been used in the study of lipid metabolism and lipid signaling pathways.
Propriétés
Numéro CAS |
17026-47-0 |
|---|---|
Nom du produit |
Potassium dihexadecyl phosphate |
Formule moléculaire |
C32H66KO4P |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
Clé InChI |
INJCIHHCTBEDST-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Autres numéros CAS |
17026-47-0 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
2197-63-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
